chemical structure and physical properties of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid
chemical structure and physical properties of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid
An In-depth Technical Guide to 3-bromo-2-oxo-2H-pyran-5-carboxylic acid: Synthesis, Properties, and Therapeutic Potential
Introduction
The 2-pyrone scaffold is a privileged heterocyclic motif present in a multitude of natural products and pharmacologically active compounds, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The strategic introduction of a bromine atom at the 3-position of the pyran ring, combined with a carboxylic acid functionality at the 5-position, yields 3-bromo-2-oxo-2H-pyran-5-carboxylic acid (also known as 3-bromocoumalic acid). This molecule represents a promising, yet underexplored, platform for the development of novel therapeutic agents. The electron-withdrawing nature of the bromine atom and the carboxylic acid group are anticipated to modulate the electronic and steric properties of the pyrone ring, potentially enhancing its reactivity and biological interactions. This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, reactivity, and potential applications of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid, with a focus on its relevance to researchers in drug discovery and medicinal chemistry.
Chemical Structure and Physicochemical Properties
3-Bromo-2-oxo-2H-pyran-5-carboxylic acid is a polyfunctionalized heterocyclic compound. The core structure consists of a six-membered unsaturated lactone ring (α,β-unsaturated ester) with a bromine substituent at the 3-position and a carboxylic acid at the 5-position.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Source |
| IUPAC Name | 3-Bromo-2-oxo-2H-pyran-5-carboxylic acid | - |
| Synonyms | 3-Bromocoumalic acid | - |
| CAS Number | 108723-62-2 | |
| Molecular Formula | C₆H₃BrO₄ | |
| Molecular Weight | 218.99 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C6H3BrO4/c7-4-1-3(5(8)9)2-11-6(4)10/h1-2H,(H,8,9) | |
| InChIKey | OLFBKUQZKITGSJ-UHFFFAOYSA-N | |
| Purity | Typically available at ≥97% | |
| Storage | Sealed in a dry, room temperature environment |
Synthesis of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid
A direct, peer-reviewed synthesis protocol for 3-bromo-2-oxo-2H-pyran-5-carboxylic acid is not prominently available. However, based on established chemical transformations of related compounds, two primary synthetic routes are proposed.
Proposed Synthetic Route 1: Electrophilic Bromination of Coumalic Acid
This approach involves the direct bromination of commercially available coumalic acid (2-oxo-2H-pyran-5-carboxylic acid). A detailed protocol for the synthesis of 3,5-dibromo-2-pyrone from coumalic acid using N-bromosuccinimide (NBS) has been published in Organic Syntheses, which involves both electrophilic substitution and bromo-decarboxylation.[4][5] By carefully controlling the stoichiometry of the brominating agent, it is plausible to achieve selective mono-bromination at the electron-rich 3-position.
Caption: Proposed synthesis via electrophilic bromination.
Experimental Protocol (Hypothetical):
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To a solution of coumalic acid (1.0 equivalent) in a suitable solvent such as chloroform or acetic acid, add N-bromosuccinimide (1.0 equivalent).
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The reaction mixture may be stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
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The crude product is then purified by recrystallization or column chromatography to yield the desired 3-bromo-2-oxo-2H-pyran-5-carboxylic acid.
Proposed Synthetic Route 2: Hydrolysis of Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate
An alternative and potentially more straightforward approach is the hydrolysis of the corresponding methyl ester, which is commercially available.[1][2] This can be achieved under either acidic or basic conditions.
Caption: Proposed synthesis via ester hydrolysis.
Experimental Protocol (Hypothetical):
-
Dissolve methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.
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Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2-3 equivalents).
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Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | Carboxylic acid proton (-COOH) | 10.0 - 13.0 ppm (broad singlet) |
| Vinyl proton (H-4) | ~6.5 - 7.0 ppm (doublet) | |
| Vinyl proton (H-6) | ~7.5 - 8.0 ppm (doublet) | |
| ¹³C NMR | Carboxylic acid carbonyl (-COOH) | 165 - 175 ppm |
| Lactone carbonyl (-C=O) | 155 - 165 ppm | |
| Brominated vinyl carbon (C-3) | ~110 - 120 ppm | |
| Vinyl carbons (C-4, C-5, C-6) | 120 - 150 ppm | |
| IR Spectroscopy | O-H stretch (carboxylic acid dimer) | 2500 - 3300 cm⁻¹ (very broad) |
| C=O stretch (lactone and carboxylic acid) | 1700 - 1750 cm⁻¹ (strong, possibly two overlapping peaks) | |
| C=C stretch | 1600 - 1650 cm⁻¹ | |
| C-O stretch | 1200 - 1300 cm⁻¹ |
Chemical Reactivity and Synthetic Utility
3-Bromo-2-oxo-2H-pyran-5-carboxylic acid is a versatile building block for further chemical synthesis due to the presence of multiple reactive sites.
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Carboxylic Acid Group: The carboxylic acid can be converted into a variety of derivatives such as esters, amides, and acid chlorides using standard synthetic methodologies.
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3-Bromo Substituent: The bromine atom at the 3-position is expected to be susceptible to nucleophilic substitution and to participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at this position.[6]
-
2-Pyrone Ring: The diene system of the 2-pyrone ring can undergo Diels-Alder reactions, providing access to complex bicyclic structures.[7]
Caption: Potential reactivity pathways of the target molecule.
Potential Biological and Pharmacological Relevance
While there is a lack of direct biological data for 3-bromo-2-oxo-2H-pyran-5-carboxylic acid, the broader class of coumarins and 2-pyrones are well-documented for their significant pharmacological activities.
-
Anticancer Activity: Numerous coumarin derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of tumor growth and invasion.[8] The introduction of a bromine atom can enhance lipophilicity and potentially improve cell permeability and target engagement.
-
Anti-inflammatory and Anti-diabetic Properties: Substituted coumarins and related heterocyclic systems have shown promise as anti-inflammatory and anti-diabetic agents.[9]
-
Enzyme Inhibition: The 2-pyrone scaffold is a known inhibitor of various enzymes, and the specific substitution pattern of the target molecule could confer selectivity towards particular biological targets.
The structural features of 3-bromo-2-oxo-2H-pyran-5-carboxylic acid make it an attractive candidate for screening in a variety of biological assays to uncover its therapeutic potential.
Safety and Handling
Based on available safety data, 3-bromo-2-oxo-2H-pyran-5-carboxylic acid should be handled with appropriate precautions in a laboratory setting.
-
Hazard Statements:
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H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and face protection.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
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If on skin, wash with plenty of soap and water.
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Conclusion
3-Bromo-2-oxo-2H-pyran-5-carboxylic acid is a synthetically versatile and pharmacologically promising molecule. While further experimental validation of its physical properties, synthesis, and biological activity is required, this technical guide provides a solid foundation for researchers interested in exploring its potential in drug discovery and development. The proposed synthetic routes offer viable pathways for its preparation, and the predicted reactivity and potential biological activities highlight its value as a scaffold for the creation of novel chemical entities with therapeutic potential.
References
-
PubChem. (n.d.). methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemspace. (n.d.). Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate. Retrieved from [Link]
-
SpectraBase. (n.d.). 2H-Pyran, 3-bromo-2-butoxytetrahydro-, cis-. Retrieved from [Link]
- Gao, M., et al. (2006). Synthesis and biological evaluation of a nonsteroidal bromine-76-labeled androgen receptor ligand 3-[76Br]bromo-hydroxyflutamide. Nuclear Medicine and Biology, 33(6), 775-783.
- Organic Syntheses. (2015). Preparation of 3,5-Dibromo-2-pyrone from Coumalic Acid. Org. Synth., 92, 148-155.
- Kempen, I., et al. (2003). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. British Journal of Cancer, 88(7), 1111-1118.
-
ResearchGate. (n.d.). Reactivity of 3-halo-2-oxopropanamides and 3-halo-2-cyano-2-hydroxypropanoates: Synthesis of S and N containing heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid. Retrieved from [Link]
-
NIST. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). US20160122311A1 - Synthesis of coumalic acid.
- Wang, Y., et al. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6364-6365.
- Kempen, I., et al. (2003). 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate Inhibits Cancer Cell Invasion in Vitro and Tumour Growth in Vivo. British Journal of Cancer, 88(7), 1111-1118.
-
SciSpace. (2018). Flow synthesis of coumalic acid and its derivatization. Retrieved from [Link]
- MDPI. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Molecules, 27(4), 1279.
-
NIST. (n.d.). 2H-Pyran-5-carboxylic acid, 2-oxo-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
NIH. (n.d.). Recent Advances in the Synthesis of 2-Pyrones. PMC. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis and biological evaluation of boronic acid-containing phenstatin analogues. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of boronic acid containing phenstatin analogues. Retrieved from [Link]
-
SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. (n.d.). Retrieved from [Link]
- MDPI. (2025).
-
IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Retrieved from [Link]
-
Colorcom Group. (n.d.). 3-Bromopyrazolo[1, 5-A]Pyridine-5-Carboxylic Acid. Retrieved from [Link]
-
NIH. (n.d.). Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. PMC. Retrieved from [Link]
-
NSF PAR. (n.d.). Differential impact on oral cancer cell viability for three carboxylate-stabilized rhenium(I) tricarbonyl complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C-NMR spectrum of N -(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
Sources
- 1. 2H-Pyran-5-carboxylic acid, 3-bromo-2-oxo-, methyl … [cymitquimica.com]
- 2. Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate - C7H5BrO4 | CSSB00009812866 [chem-space.com]
- 3. CAS 42933-07-3: 2H-Pyran-5-carboxylicacid, 3-bromo-2-oxo-,… [cymitquimica.com]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of 2-Pyrones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
